6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile
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Overview
Description
6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile is a chemical compound with the molecular formula C14H13NO2 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring This compound is known for its unique structural features, which include a tert-butyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with tert-butyl acetoacetate in the presence of a base, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbonyl or nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals, dyes, and pigments due to its chromene backbone and functional groups.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitrile and ketone, can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the nitrile group may form covalent bonds with nucleophilic sites on proteins, while the ketone group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile, known for its anticoagulant properties.
Coumarin: A parent compound with a simpler structure, widely used in perfumes and flavorings.
Chromene Derivatives: Various chromene derivatives with different substituents, used in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group enhances its stability, while the nitrile and ketone groups provide versatile sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
6-tert-butyl-4-oxochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2,3)10-4-5-12-11(6-10)13(16)9(7-15)8-17-12/h4-6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSNQKLBYEAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540519 |
Source
|
Record name | 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-74-6 |
Source
|
Record name | 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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